Benzoyl fluoride
Description
Significance of Acyl Fluorides as Intermediates in Organic Synthesis
Acyl fluorides have emerged as valuable and versatile intermediates in the field of organic synthesis. researchgate.netthieme-connect.com Their utility stems from a unique combination of stability and reactivity. cas.cn Unlike their more reactive counterparts, acyl chlorides and bromides, acyl fluorides exhibit greater stability towards hydrolysis and are generally easier to handle. beilstein-journals.org This enhanced stability is attributed to the strength of the carbon-fluorine bond. beilstein-journals.org Despite this stability, acyl fluorides remain sufficiently electrophilic to participate in a wide range of nucleophilic acyl substitution reactions. beilstein-journals.org They are increasingly employed in challenging esterification and amidation reactions, including peptide synthesis, where their use can minimize side reactions and racemization. researchgate.netthieme-connect.combeilstein-journals.org Furthermore, their distinct reactivity profile has made them valuable reagents in transition-metal-catalyzed transformations. researchgate.netthieme-connect.com The development of new and safer methods for their synthesis has further fueled the growing interest in these important building blocks. researchgate.netbeilstein-journals.org
Historical Development of Benzoyl Fluoride (B91410) Chemistry
The history of benzoyl fluoride is intertwined with the very beginnings of organofluorine chemistry. The first synthesis of an organic fluorine compound is credited to Alexander Borodin in 1862, who prepared this compound by reacting benzoyl chloride with potassium hydrogen fluoride. acs.orgjst.go.jpnih.gov This halogen exchange reaction marked a pivotal moment, laying the groundwork for the vast field of fluorine chemistry that would follow. nih.gov Early research also explored its preparation from benzoic anhydride (B1165640) with anhydrous hydrogen fluoride or potassium fluoride. orgsyn.org In the mid-20th century, further synthetic routes were developed, including the reaction of benzoyl chloride with various metal fluorides and the preparation from benzenediazonium (B1195382) fluoborate. orgsyn.orggoogle.com These early investigations, while foundational, often involved hazardous reagents and challenging reaction conditions.
Contemporary Research Relevance of this compound
In recent years, this compound has experienced a resurgence of interest, driven by its utility in a diverse range of modern synthetic applications. scispace.com It serves as a precursor for the synthesis of various pharmaceuticals, including certain antibiotics with anti-tumor and anti-inflammatory properties. scispace.com Its reactivity is harnessed in the preparation of potent enzymatic inhibitors and in the acylation of weakly basic aromatic amines to form analogs of antitumor agents. scispace.com
Beyond pharmaceuticals, this compound is a key intermediate in the production of ketones and enolates, which are themselves important building blocks in the pharmaceutical industry. scispace.com It has also found application in the synthesis of ionic liquids. scispace.com A significant area of contemporary research involves the use of this compound as a fluoride source in catalytic reactions. eurekalert.orgacs.org For instance, it has been employed in palladium-catalyzed acyl-exchange reactions to generate more complex acyl fluorides from benzoic anhydride. eurekalert.orgacs.org Furthermore, its C–F bond can be strategically activated in various transition-metal-catalyzed transformations, highlighting its role as a versatile reagent in modern catalysis. thieme-connect.com Recent studies have also explored its use in footprinting alcohol-containing residues in proteins for mass-spectrometry-based proteomics, showcasing its expanding role in chemical biology. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMLGNIUXVXALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060019 | |
| Record name | Benzoyl fluoride | |
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Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-32-3 | |
| Record name | Benzoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoyl fluoride | |
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| Record name | Benzoyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoyl fluoride | |
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| Record name | Benzoyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZOYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOR25I34HD | |
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Synthetic Methodologies for Benzoyl Fluoride and Its Derivatives
Deoxyfluorination Strategies
Deoxyfluorination of carboxylic acids represents a direct and increasingly popular route to acyl fluorides. nih.gov This transformation involves the replacement of the hydroxyl group of a carboxylic acid with a fluorine atom. The development of a diverse array of fluorinating reagents has significantly expanded the scope and applicability of this method.
From Carboxylic Acids
The direct conversion of carboxylic acids to acyl fluorides is an attractive strategy as it avoids the pre-functionalization of the starting material. beilstein-journals.org This approach relies on the use of a deoxyfluorinating reagent that activates the carboxylic acid and provides a fluoride (B91410) source. A variety of reagents have been developed to facilitate this transformation under mild conditions, accommodating a wide range of functional groups. nih.govbeilstein-journals.org For instance, the use of pentafluoropyridine (B1199360) (PFP) has been demonstrated as a cheap, commercially available, and stable reagent for the deoxyfluorination of various carboxylic acids. acs.org The reaction proceeds through a speculated SNAr, deoxyfluorination sequence where PFP both activates the carboxylic acid and serves as the fluoride source. acs.org Another approach involves the use of an in situ generated pyridinium (B92312) trifluoromethoxide salt (PyOCF3) from 2,4-dinitro(trifluoromethoxy)benzene and 4-dimethylaminopyridine, which effectively converts diverse carboxylic acids into their corresponding acyl fluorides. nih.gov
Utilizing Specific Fluorinating Reagents (e.g., Sulfur Tetrafluoride, DAST, CpFluor)
A range of specific reagents has been developed to efficiently carry out the deoxyfluorination of carboxylic acids. cas.cn These reagents vary in their reactivity, stability, and handling requirements.
Sulfur-based reagents like (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are highly effective for converting carboxylic acids to acyl fluorides. nih.govbeilstein-journals.orgorganic-chemistry.org However, these reagents can be sensitive to moisture and require careful handling. cas.cn XtalFluor-E®, another sulfur-based reagent, in the presence of a catalytic amount of sodium fluoride (NaF), allows for the deoxofluorination of carboxylic acids at room temperature to produce a wide array of acyl fluorides in good yields. organic-chemistry.orgparis-saclay.fr
All-carbon-based reagents have emerged as a safer alternative. 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable, all-carbon-based fluorination reagent that efficiently transforms (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions. cas.cnorganic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov This method is notable for its operational simplicity and the ability to perform one-pot amidation reactions via the in situ generated acyl fluorides. cas.cnorganic-chemistry.orgresearchgate.net
The table below summarizes the performance of various deoxyfluorinating reagents on benzoic acid derivatives.
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzoic acid | Pentafluoropyridine (PFP), DIPEA | MeCN, rt, 16 h | Benzoyl fluoride | - | acs.org |
| 4-Chlorobenzoic acid | XtalFluor-E, NaF (cat.) | EtOAc, rt | 4-Chlorothis compound | 92 (¹⁹F NMR) | paris-saclay.fr |
| 4-Bromobenzoic acid | XtalFluor-E, NaF (cat.) | EtOAc, rt | 4-Bromothis compound | 94 (¹⁹F NMR) | paris-saclay.fr |
| Benzoic acid | CpFluor | CH₂Cl₂, 50 °C, 4 h | This compound | 98 (isolated) | cas.cn |
| Probenecid | SulfoxFluor | - , rt, 60 s | Probenecid acyl fluoride | 92 (isolated) | brynmawr.edu |
| Ibuprofen | SulfoxFluor | - , rt, 60 s | Ibuprofen acyl fluoride | 92 (isolated) | brynmawr.edu |
Halogen Exchange Reactions
Halogen exchange (HALEX) is a traditional and widely employed method for the synthesis of acyl fluorides. This approach typically involves the reaction of a more reactive acyl halide, most commonly an acyl chloride, with a fluoride salt.
From Benzoyl Chlorides with Alkali Fluorides (e.g., KF)
The conversion of benzoyl chlorides to benzoyl fluorides using alkali fluorides, particularly potassium fluoride (KF), is a classic and practical synthetic route. thieme-connect.com This nucleophilic substitution reaction is often carried out under anhydrous conditions to prevent hydrolysis of the starting material and product. The reaction can be performed with KF alone or with the aid of phase-transfer catalysts to improve efficiency, especially when dealing with substrates that have limited solubility. organic-chemistry.orgthieme-connect.com For instance, a series of acyl fluorides have been synthesized on a large scale (100 mmol) through a phase-transfer-catalyzed halogen exchange between acyl chlorides and an aqueous solution of potassium bifluoride (KHF₂). organic-chemistry.orgthieme-connect.com This method is convenient, consisting of vigorous stirring at room temperature, followed by extraction and distillation. thieme-connect.com The use of anhydrous hydrogen fluoride is another established method for this transformation. orgsyn.org
The following table provides examples of acyl fluoride synthesis via halogen exchange.
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzoyl chloride | KHF₂ | Phase-transfer catalysis, rt | This compound | - | thieme-connect.com |
| Benzoyl chloride | Anhydrous HF | - | This compound | 80–90 | orgsyn.org |
| 2,4-Dichloro-5-fluoro-3-nitro-benzoyl chloride | KF, 18-Crown-6 | Sulfolane, 100 °C, 24 h | 2,4-Difluoro-5-fluoro-3-nitro-benzoyl fluoride | - | google.com |
Catalytic Synthesis Approaches
Modern synthetic chemistry has seen a shift towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and atom economy. The synthesis of this compound and its derivatives has also benefited from these advancements, particularly through the use of transition-metal catalysts. nih.govresearchgate.net
Transition-Metal Catalysis (e.g., Palladium-catalyzed Acyl-Exchange, Copper-catalyzed Carbonylative Coupling)
Palladium-catalyzed reactions have proven to be versatile for the synthesis of acyl fluorides. One notable strategy is the palladium-catalyzed acyl-exchange reaction between a simple, commercially available acyl fluoride like this compound and an acid anhydride (B1165640). thieme-connect.comeurekalert.orgacs.orgacs.orgtus.ac.jpacs.org This method allows for the generation of a variety of more complex, value-added acyl fluorides. eurekalert.orgacs.org The reaction is believed to proceed through a reversible cleavage and formation of the acyl C-F bond at the palladium center. thieme-connect.comeurekalert.orgacs.org Another palladium-catalyzed approach is the carbonylative synthesis of acyl fluorides from organic halides. organic-chemistry.orgresearchgate.netacs.org A general method has been developed for the synthesis of aryl, heteroaryl, and alkyl acyl fluorides from the corresponding halides, which combines visible light photoexcitation of Pd(0) with a ligand-favored reductive elimination. researchgate.netacs.org
Copper-catalyzed reactions offer a non-precious metal alternative for acyl fluoride synthesis. A copper-catalyzed carbonylative coupling strategy has been developed to synthesize acyl fluorides from various alkyl halides under photoirradiation. researchgate.netchemrxiv.orgresearchgate.net This reaction utilizes a commercially available copper catalyst (CuBr·SMe₂) and a readily available fluoride salt (KF) at room temperature and under mild carbon monoxide pressure. researchgate.netchemrxiv.orgresearchgate.net A radical fluorocarbonylation mechanism is proposed for this transformation. researchgate.netchemrxiv.org
The table below highlights examples of catalytic synthesis of acyl fluorides.
| Starting Material(s) | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound, 3,5-Dimethylbenzoic anhydride | Pd(dba)₂, PPh₃ | Toluene, 80 °C, 24 h | 3,5-Dimethylthis compound | 5 (GC) | acs.org |
| 3-Phenyl-1-iodopropane, CO, KF | CuBr·SMe₂ | Blue LED (390 nm), rt | 3-Phenylpropanoyl fluoride | 95 (NMR) | researchgate.net |
| Aryl/Heteroaryl/Alkyl Halides, CO, Fluoride Source | Pd catalyst | Visible light | Corresponding Acyl Fluoride | - | acs.org |
Metal Oxide Catalysis (e.g., Niobium Pentoxide in Conversion of Benzotrifluoride)
The synthesis of this compound from benzotrifluoride (B45747) using metal oxide catalysts represents a significant advancement in fluorination chemistry. Research has shown that various metal oxides can catalyze this conversion, with niobium pentoxide (Nb₂O₅) demonstrating superior activity and selectivity. scispace.com
A study published in 2009 by Bell and co-workers detailed the conversion of benzotrifluoride to this compound using Nb₂O₅ as a catalyst in the presence of trifluoroacetic acid. thieme-connect.com Under optimized conditions, this method achieved an almost total conversion of benzotrifluoride with 87% selectivity for this compound over the main byproduct, benzoic acid. thieme-connect.com The reaction proceeds efficiently under mild conditions, and further investigations have highlighted the high performance of nanostructured Nb₂O₅ catalysts. scispace.comtandfonline.com Small Nb₂O₅ particles, in particular, have exhibited the highest activity, achieving a 99.8% conversion and 90% selectivity within the first 10 minutes of the reaction. tandfonline.com
The reaction is typically carried out in the presence of a carboxylic acid, its corresponding anhydride, and molecular oxygen. scispace.com The acid acts as a proton source to activate the C-F bond, while the anhydride serves as an oxygen transfer agent. scispace.com While oxygen facilitates fluorine transfer, it does not get incorporated into the final products. scispace.com
Several metal oxides have been tested for this conversion, but Nb₂O₅ consistently provides the highest yields. scispace.com The general reactivity trend for different metal oxides is: Nb₂O₅ > NH₄VO₃ > TiO₂ > Sb₂O₃ > ZrO(NO₃)₂ > Sb₂O₅ > VO > MoO₂ > V₂O₅. scispace.com
Table 1: Performance of Various Metal Oxide Catalysts in the Conversion of Benzotrifluoride.
| Catalyst | Conversion (%) | Selectivity to this compound (%) |
|---|---|---|
| Nb₂O₅ | 99.8 | 90 |
| NH₄VO₃ | Data not specified | Data not specified |
| TiO₂ | Data not specified | Data not specified |
| Sb₂O₃ | Data not specified | Data not specified |
The proposed mechanism involves several steps on the surface of the niobium oxide catalyst. tandfonline.comresearchgate.net First, benzotrifluoride and trifluoroacetic acid coordinate to the catalyst surface. tandfonline.com A hydrogen bond then forms between the acid and a fluorine atom of the benzotrifluoride, which facilitates the cleavage of the C-F bond. tandfonline.com This leads to the formation of a surface-bound ester-like species. The catalyst then assists in a fluorine-oxygen transfer, ultimately releasing this compound. scispace.comtandfonline.com
Innovations in Fluorocarbonylation Reactions
Fluorocarbonylation reactions have emerged as a powerful and atom-economical method for synthesizing acyl fluorides, including this compound. These reactions typically involve the palladium-catalyzed carbonylation of organic halides using a fluoride source. thieme-connect.comresearchgate.net
Innovations in this area have focused on improving catalyst systems, expanding the substrate scope, and developing safer and more convenient carbon monoxide (CO) sources. Traditionally, these reactions required high pressures of toxic CO gas and high temperatures. thieme-connect.com However, recent advancements have introduced alternative CO sources. For instance, N-formylsaccharin has been used as an efficient, solid CO surrogate in the palladium-catalyzed fluorocarbonylation of aryl halides, affording high yields of the corresponding acyl fluorides. researchgate.net Another CO-free approach utilizes 2-(difluoromethoxy)-5-nitropyridine (B1423797) for the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides. researchgate.net
The scope of fluorocarbonylation has also been extended from aryl halides to alkyl halides. A recently developed copper-catalyzed photochemical method allows for the fluorocarbonylation of various alkyl iodides at room temperature and under mild CO pressure (6 atm). researchgate.netchemrxiv.org This method is notable for its use of an inexpensive copper catalyst and a readily available fluoride source, potassium fluoride (KF). researchgate.netchemrxiv.org
Palladium remains a key catalyst in many of these transformations. The general mechanism is believed to involve the oxidative addition of the organic halide to a Pd(0) complex, followed by CO insertion to form an acyl-palladium intermediate. Subsequent reaction with a fluoride source, such as potassium fluoride, leads to the formation of the acyl fluoride and regeneration of the Pd(0) catalyst. thieme-connect.com Some modern methods leverage visible light photoexcitation to facilitate the catalytic cycle. researchgate.net
Table 2: Comparison of Different Fluorocarbonylation Methods for Acyl Fluoride Synthesis.
| Catalyst System | CO Source | Substrate | Fluoride Source | Key Features |
|---|---|---|---|---|
| Palladium | CO Gas | Aryl Bromides | Spray-dried KF | Requires high temperature and pressure. thieme-connect.com |
| Palladium | N-formylsaccharin | Aryl Halides | Not specified | Uses a solid, near-stoichiometric CO source. researchgate.net |
| Palladium | 2-(difluoromethoxy)-5-nitropyridine | Aryl/Vinyl/Heteroaryl Iodides | Not specified | CO-free conditions, stable CO alternative. researchgate.net |
| Copper (photochemical) | CO Gas (mild pressure) | Alkyl Iodides | KF | Uses non-precious metal, room temperature. researchgate.netchemrxiv.org |
These innovative approaches have significantly enhanced the utility and accessibility of fluorocarbonylation as a synthetic tool, allowing for the efficient production of a wide range of acyl fluorides from readily available precursors under increasingly mild conditions. researchgate.net
Reaction Mechanisms and Reactivity of Benzoyl Fluoride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a primary reaction pathway for benzoyl fluoride (B91410). nih.govmasterorganicchemistry.com This class of reactions involves the replacement of the fluoride leaving group by a nucleophile and proceeds through a well-established multi-step mechanism. libretexts.org
The generally accepted mechanism for nucleophilic acyl substitution in benzoyl fluoride, as with other acyl halides, involves the formation of a tetrahedral intermediate. nih.govrsc.orgquora.comacs.org The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon. This initial addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, resulting in a tetrahedral alkoxide intermediate. libretexts.org
This intermediate is a transient species. The reaction proceeds with the reformation of the carbon-oxygen double bond. This is accompanied by the elimination of the leaving group. In the case of this compound, the fluoride ion is expelled. The stability of the leaving group is a crucial factor in these reactions; the equilibrium of the reaction tends to favor the side with the weaker base. masterorganicchemistry.com
The reaction of this compound with amines, known as aminolysis, has been studied to understand its kinetic behavior in non-hydroxylic solvents. Unlike other benzoyl halides, the spontaneous aminolysis of this compound in these solvents exhibits kinetics similar to that of ester aminolysis. rsc.orgrsc.orgrsc.org
Research suggests that these reactions proceed through a stepwise mechanism involving a tetrahedral intermediate. rsc.orgkoreascience.kr The breakdown of this intermediate to form the final amide product is often the rate-determining step. rsc.org A key variation in the mechanism for this compound is the potential for a simultaneous proton transfer to the departing fluoride ion during the collapse of the tetrahedral intermediate. rsc.orgrsc.org
The kinetic form of the reaction can be complex. For instance, the morphinolysis of this compound in various non-hydroxylic solvents shows both first- and second-order terms in morpholine (B109124) concentration. researchgate.net This suggests that general-base catalysis by the amine may be a more significant factor in the aminolysis of acyl halides in these solvents than previously thought. researchgate.net In general, for aminolysis reactions of various acylating agents in non-hydroxylic solvents, reaction pathways involving two or more amine molecules become less important as the leaving group becomes easier to displace. rsc.orgresearchgate.net However, these higher-order pathways are generally more significant than in hydroxylic solvents. rsc.orgresearchgate.net
This compound serves as an effective reagent for the esterification of alcohols and phenols. nih.gov The reaction follows the nucleophilic acyl substitution pathway, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of this compound. pearson.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding ester and hydrogen fluoride. libretexts.orgpearson.com
The reactivity of this compound allows for the esterification of a range of alcoholic and phenolic substrates. It has been shown to be particularly effective for modifying alcohol-containing side chains in proteins and peptides. nih.govacs.org this compound demonstrates higher reactivity towards phenolic tyrosine residues compared to other nucleophile-footprinting reagents. nih.gov It can also modify serine and threonine residues, which are generally weak nucleophiles. nih.gov
The choice of solvent can influence the reaction pathway. In some cases, the in situ generation of acyl fluorides from carboxylic acids under mild conditions can be used to produce esters and thioesters. rsc.org For instance, the reaction of this compound with ethers in the presence of triphenylphosphine (B44618) can lead to ester formation via C(sp3)–O bond cleavage. mdpi.com
Aminolysis Reactions: Kinetics and Mechanistic Variations in Non-hydroxylic Solvents
C-F Bond Activation and Fluorination Capabilities
Beyond its role as an acylating agent, the carbon-fluorine bond in this compound can be activated under specific conditions, leading to its use as a source of fluoride for various transformations.
This compound can act as a latent source of hydrogen fluoride (HF). organic-chemistry.org This is particularly useful in reactions where the direct handling of highly corrosive and toxic HF is undesirable. acs.org The in situ generation of HF can be achieved by reacting this compound with a non-nucleophilic alcohol, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org In the presence of a Lewis base catalyst, this system can generate amine-HF reagents that are effective for hydrofluorination reactions. organic-chemistry.org
This approach has been successfully applied to the hydrofluorination of aziridines to produce β-fluoroamines, which are important building blocks in medicinal chemistry. organic-chemistry.org The amidation of this compound with an amine like octylamine (B49996) also generates HF in situ, a method that has been used for the surface treatment of InP quantum dots. ru.nl
This compound is a key component in certain catalytic hydrofluorination reactions. In a dual-catalyst system, it can be used for the enantioselective ring-opening of epoxides with fluoride. ucla.edu In this system, this compound, in combination with an alcohol and an amine, serves as the fluoride source. ucla.edu
Furthermore, this compound has been utilized in gold-catalyzed HF transfer reactions. acs.orgnih.gov In one example, a catalytic amount of a gold(I) complex facilitates the transfer of an HF equivalent from a perfluoroarene/nucleophile pair to an alkyne, generating both a functionalized fluoroarene and a fluoroalkene. acs.orgnih.gov While not directly the HF donor in this specific cycle, the principle of using a stable fluoride source like this compound has precedent in related HF transfer catalysis. acs.orgnih.gov For instance, a catalytic enantioselective reaction involving this compound, HFIP, and an epoxide resulted in the net addition of HF to the epoxide. acs.orgnih.gov
This compound as a Latent Hydrogen Fluoride Source
Electrophilic Aromatic Acylation and Acylium Cation Chemistry
The reactivity of this compound in electrophilic aromatic acylation is centered around the formation of the highly reactive benzoacylium cation. This intermediate is a potent electrophile that drives Friedel-Crafts type reactions.
The benzoacylium cation, [PhCO]⁺, is a key reactive intermediate in organic synthesis, particularly in Friedel-Crafts acylation reactions. iucr.orgnih.gov Its generation from this compound is typically achieved through the action of strong Lewis acids, which abstract the fluoride ion. iucr.orgnih.gov For instance, the treatment of this compound with powerful Lewis acids such as arsenic pentafluoride (AsF₅) or antimony pentafluoride (SbF₅) effectively produces the benzoacylium cation. iucr.orgmarquette.edu This process leads to a significant increase in electrical conductivity, which is attributed to the formation of the ionic benzoacylium species. iucr.orgnih.gov
Unlike the related acyl chlorides, which may form less stable acylium ions and require stronger acids for stabilization, this compound serves as a potent precursor to the benzoacylium cation. iucr.orgresearchgate.net The high fluoride ion affinity of Lewis acids like AsF₅ facilitates the clean abstraction of F⁻. researchgate.net The resulting benzoacylium cation can be isolated and characterized as a stable salt, such as benzoacylium undecafluorodiarsenate, [PhCO]⁺[As₂F₁₁]⁻. iucr.orgnih.govresearchgate.net
Structural analysis of the benzoacylium cation reveals key features that explain its reactivity. X-ray crystallography and vibrational spectroscopy have been instrumental in its characterization. iucr.orgresearchgate.netnih.gov The cation exhibits a linear C-C-O geometry, and the carbon-oxygen bond is significantly shortened, approaching the length of a triple bond (1.109 Å). This structural feature enhances the electrophilicity of the carbonyl carbon, making the benzoacylium cation a highly effective acylating agent. The enhanced reactivity and comparative stability of the phenyl-substituted cation make it a valuable intermediate. iucr.orgiucr.orgresearchgate.netnih.gov
| Property | Description | Reference |
| Generation Method | Reaction of this compound with a strong Lewis acid (e.g., AsF₅, SbF₅). | iucr.orgnih.govmarquette.edu |
| Isolated Salt | Benzoacylium undecafluorodiarsenate ([PhCO]⁺[As₂F₁₁]⁻). | iucr.orgnih.govresearchgate.net |
| Key Structural Feature | Shortened C≡O bond length (1.109 Å). | |
| Reactivity | Highly electrophilic, acts as a potent acylating agent. | iucr.org |
The benzoacylium cation generated from this compound is the primary electrophile in Friedel-Crafts acylation reactions. iucr.orgnih.gov This classic reaction involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with an acyl group, leading to the formation of aryl ketones. sigmaaldrich.com The general mechanism involves the attack of the electron-rich arene on the electrophilic acylium ion, followed by deprotonation to restore aromaticity. sigmaaldrich.com
While benzoyl chloride is more commonly depicted in general mechanisms, this compound serves as an effective precursor for the reactive acylium intermediate. marquette.edu The use of acyl fluorides with a strong Lewis acid like antimony pentafluoride (SbF₅) has been shown to yield the acylium salt, which can then react with aromatic compounds. marquette.edu
For example, in a related solvent-free acylation of fluorobenzene, although using benzoyl chloride, the principle of generating an acylating agent and reacting it with an arene is demonstrated. The reaction, catalyzed by trifluoromethanesulfonic acid (TfOH) and lanthanum(III) triflate (La(OTf)₃), yielded the para-substituted product, fluorobenzophenone, with high selectivity and yield. sioc-journal.cn This highlights the general applicability of Friedel-Crafts acylation, for which this compound provides the key acylium cation intermediate. iucr.orgnih.gov
| Reactants | Catalyst | Product | Yield | Selectivity | Reference |
| Fluorobenzene, Benzoyl Chloride | TfOH, La(OTf)₃ | 4-Fluorobenzophenone | 87% | 99% (para) | sioc-journal.cn |
It is important to note that the reactivity in Friedel-Crafts acylations can be limited by the nature of the aromatic substrate; highly deactivated aromatic compounds may not react effectively. sigmaaldrich.com
Generation and Reactivity of the Benzoacylium Cation
Radical Reaction Pathways
Beyond its role in ionic reactions, this compound is also a versatile substrate in radical chemistry. These pathways often involve the use of photoredox or N-heterocyclic carbene (NHC) catalysis to generate radical intermediates.
One notable application is the NHC and photoredox dual-catalyzed acyltrifluoromethylation of alkenes. researchgate.net In this process, this compound acts as the acyl group donor in a three-component reaction with an alkene and sodium trifluoromethanesulfinate (CF₃SO₂Na, the Langlois reagent). researchgate.netnih.gov The reaction is initiated by the formation of a trifluoromethyl radical (•CF₃) through a single electron transfer (SET) from an excited iridium photocatalyst to the Langlois reagent. researchgate.net This radical adds to the alkene, and the resulting carbon-centered radical couples with a ketyl radical derived from this compound and the NHC catalyst. nih.gov This method allows for the synthesis of β-trifluoromethylated alkyl aryl ketones in moderate to good yields. researchgate.net
Another innovative radical approach is the regiodivergent C-H acylation of arenes. researchgate.net By switching between ionic and radical pathways using NHC catalysis, different isomers of acylated arenes can be selectively synthesized. The radical pathway, often initiated by a photocatalyst, allows for acylation at positions not typically favored by electrophilic aromatic substitution. researchgate.net
Furthermore, radical conditions can be employed in the synthesis of complex fluorinated this compound derivatives. For instance, the side-chain chlorination of 2,4-dichloro-5-fluoro-1,3-dimethylbenzene proceeds under radical conditions, initiated by heat and light, to eventually form a precursor for a trifluorinated this compound derivative. google.com The generation of benzoyl radicals has also been studied using time-resolved infrared spectroscopy, providing insights into their reactivity with various substrates like n-butylacrylate. anu.edu.au
| Reaction Type | Catalysts/Initiators | Key Features | Product Type | Reference |
| Acyltrifluoromethylation of Alkenes | NHC, Iridium Photocatalyst, CF₃SO₂Na | Dual catalytic system; radical-radical cross-coupling. | β-Trifluoromethylated Alkyl Aryl Ketones | researchgate.netnih.gov |
| Regiodivergent C-H Acylation | NHC, Photocatalyst | Switchable regioselectivity between ionic and radical pathways. | Acylated (Hetero)arenes | researchgate.net |
| Side-Chain Chlorination | Heat, Light, Radical Starter (e.g., AIBN) | Radical substitution on side chains of substituted benzenes. | Halogenated this compound Precursors | google.com |
Spectroscopic and Structural Elucidation of Benzoyl Fluoride and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei, such as ¹H, ¹⁹F, and ¹³C, providing detailed information about molecular structure and dynamics.
Proton NMR (¹H NMR) spectroscopy is instrumental in characterizing derivatives of benzoyl fluoride (B91410). The chemical shifts (δ) of the aromatic protons in benzoyl fluoride derivatives are influenced by the electronic effects of substituents on the benzene (B151609) ring. For instance, in a study of various substituted benzyl (B1604629) fluorides, a correlation was observed between the substituent chemical shifts and those of previously reported benzyl fluoride derivatives. cdnsciencepub.com
In the ¹H NMR spectrum of unsubstituted this compound, the aromatic protons typically appear as a complex multiplet in the region of 7.4-8.1 ppm. For example, in one analysis, the protons of this compound were observed in the range of δ 7.43-8.06 ppm. rsc.org The integration of these signals corresponds to the number of protons on the aromatic ring.
The presence of substituents on the benzene ring in this compound derivatives leads to predictable changes in the ¹H NMR spectrum. Electron-withdrawing groups tend to shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups cause an upfield shift. The coupling patterns (e.g., doublets, triplets) and coupling constants (J) provide information about the relative positions of the substituents. For instance, long-range coupling between the fluorine nucleus and ring protons can provide insights into the conformational preferences of the molecule. researchgate.netcdnsciencepub.com
The study of adducts formed from reactions involving this compound also relies on ¹H NMR. For example, in the products of the insertion of diarylmethylenes into benzyl fluoride, the ¹H NMR spectra show characteristic signals for the newly formed C-H bonds. rsc.org
Interactive Table: ¹H NMR Chemical Shifts for Selected this compound Derivatives and Related Compounds
| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |
| This compound | CDCl₃ | 7.43-8.06 (m) | - | rsc.org |
| Benzenesulfonyl fluoride | CD₂Cl₂ | 7.62-8.07 (m) | - | rsc.org |
| 4-Nitrobenzenesulfonyl fluoride | CDCl₃ | 8.20-8.51 (m) | - | rsc.org |
| 4-Fluorobenzenesulfonyl fluoride | CD₂Cl₂ | 7.35 (t), 7.88-8.15 (m) | - | rsc.org |
| Benzyl fluoride | CDCl₃ | 7.37 (s) | 5.36 (d) | chemicalbook.com |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds like this compound. It is particularly useful for monitoring reaction progress and investigating the electronic influence of substituents. The chemical shift of the fluorine atom in this compound is sensitive to changes in its electronic environment.
¹⁹F NMR has been employed to monitor the conversion of benzoyl chloride to this compound, where the rate of formation of the fluoride corresponds to the consumption of the chloride. worktribe.com The ¹⁹F chemical shift of this compound itself appears at a characteristic position. For instance, SpectraBase reports a ¹⁹F NMR chemical shift for this compound. spectrabase.com
Substituent effects are readily observed in the ¹⁹F NMR spectra of substituted benzoyl fluorides. Electron-withdrawing substituents on the aromatic ring generally cause the ¹⁹F signal to shift to a different frequency compared to the unsubstituted compound, while electron-donating groups have the opposite effect. This phenomenon has been systematically studied in various series of substituted benzyl fluorides and fluoromethylnaphthalenes, where an "inverse" substituent effect was noted—electron-withdrawing groups caused upfield shifts. cdnsciencepub.comresearchgate.net This sensitivity allows for detailed electronic characterization of molecules. cdnsciencepub.com For example, in a series of substituted benzenesulfonyl fluorides, the ¹⁹F chemical shifts showed a marked dependence on the ring substituents. cdnsciencepub.com
The typical chemical shift range for acyl fluorides (-C(=O)F) is between -70 and -20 ppm relative to CFCl₃. ucsb.edu For example, the ¹⁹F NMR spectrum of 4-(trifluoromethyl)this compound shows distinct signals for the two different fluorine environments. nih.gov
Interactive Table: ¹⁹F NMR Chemical Shifts for this compound and Related Sulfonyl Fluorides
| Compound | Solvent | Chemical Shift (ppm) | Reference |
| Benzenesulfonyl fluoride | CD₂Cl₂ | 65.24 | rsc.org |
| 4-Nitrobenzenesulfonyl fluoride | CD₂Cl₂ | 65.47 | rsc.org |
| 4-(Trifluoromethoxy)benzenesulfonyl fluoride | CD₂Cl₂ | 65.86 (-SO₂F), -58.10 (-OCF₃) | rsc.org |
| 4-Fluorobenzenesulfonyl fluoride | CD₂Cl₂ | 66.09 (-SO₂F), -100.15 (Ar-F) | rsc.org |
| 2-Cyanobenzenesulfonyl fluoride | CD₂Cl₂ | 63.94 | rsc.org |
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound and its adducts. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment. The carbonyl carbon of this compound is particularly noteworthy, appearing significantly downfield due to the deshielding effect of the attached oxygen and fluorine atoms. PubChem provides ¹³C NMR spectral data for this compound, often recorded on instruments like the Varian XL-100. nih.gov
In substituted this compound derivatives, the chemical shifts of the aromatic carbons are affected by the electronic properties of the substituents. These shifts can be used to probe the electron distribution within the benzene ring. For example, studies on p-fluorobenzoyl derivatives enriched with carbon-13 have utilized ¹³C NMR to examine chemical shifts. acs.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity within complex molecules. Although specific 2D NMR studies on this compound itself are not extensively detailed in the provided results, these techniques are standard practice for the structural elucidation of its derivatives and adducts. For example, 2D NMR experiments were used to assign the structure of thiourea (B124793) derivatives of benzoyl compounds. These methods allow for the unambiguous assignment of proton and carbon signals, which is crucial for confirming the structure of newly synthesized compounds.
Interactive Table: ¹³C NMR Chemical Shifts for Selected Benzoyl and Sulfonyl Fluoride Derivatives
| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic/Other Carbons (ppm) | Reference |
| N-(benzoyl)thiourea | CDCl₃ | 167.0 | 178.4 (C=S), 124.2-137.7 | |
| 4-Carbamoylbenzenesulfonyl fluoride | DMSO-d₆ | 166.0 | 128.6, 129.3, 133.5, 141.4 | rsc.org |
| 2-(Trifluoromethyl)benzenesulfonyl fluoride | CD₂Cl₂ | - | 122.6 (q, J=274 Hz, CF₃), 129.5 (q, J=33.9 Hz), 129.6 (q, J=5.5 Hz), 131.6 (d, J=28.4 Hz), 133.2, 133.7, 136.5 | rsc.org |
| Benzyl fluoride | CDCl₃ | - | Data available for benzyl fluoride | chemicalbook.com |
Fluorine-19 (19F) NMR for Reaction Monitoring and Investigation of Substituent Effects
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups, particularly the characteristic carbonyl group of this compound.
Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound, primarily due to the strong absorption of the carbonyl (C=O) group. The C=O stretching vibration in acyl fluorides occurs at a relatively high frequency because the high electronegativity of the fluorine atom enhances the double bond character of the C=O bond through inductive effects.
The IR spectrum of this compound shows a prominent band for the C=O stretch. Recent studies using low-temperature IR spectroscopy have provided detailed vibrational data. iucr.orgiucr.org The NIST Chemistry WebBook also provides a gas-phase IR spectrum for this compound. nist.gov The C=O stretching frequency in this compound is observed at a higher wavenumber compared to benzoyl chloride. pg.edu.plresearchgate.net For example, one study reports the C=O stretching vibration for this compound around 1810 cm⁻¹, while for benzoyl chloride it is around 1775 cm⁻¹. This difference is a clear indicator of the electronic influence of the halogen atom.
Other characteristic bands in the IR spectrum of this compound include C-F stretching, C-C stretching of the aromatic ring, and C-H bending vibrations. The entire vibrational spectrum, containing 36 normal modes, has been studied and assigned with the aid of quantum chemical calculations. iucr.orgcapes.gov.br The IR spectrum is also a reliable tool for confirming the identity and purity of this compound samples, with suppliers often providing a specification that the infrared spectrum conforms to that of a standard. thermofisher.comfishersci.at
Interactive Table: Key IR Vibrational Frequencies for this compound and Related Compounds (cm⁻¹)
| Compound | C=O Stretch | C-F/C-Cl Stretch | Aromatic C=C Stretch | Other Key Bands | Reference |
| This compound | ~1810 | Yes | Yes | C-H bending, C-C-C bending | iucr.orgcapes.gov.br |
| Benzoyl chloride | 1775, 1733 | 684, 649 | ~1600, 1585 | C-H bending (1316) | pg.edu.plresearchgate.net |
| Benzoic acid | 1634 (Raman) | - | ~1600 | O-H stretch, C-O stretch | iucr.org |
Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrations are Raman-active but IR-inactive, and vice versa. For this compound, which has C₁ symmetry, all 36 normal modes are, in principle, both IR and Raman active. iucr.org
Raman studies of this compound have been conducted on solid, liquid, and vapor phases, allowing for a comprehensive assignment of its vibrational modes. capes.gov.br The intense C=O stretching vibration is also a prominent feature in the Raman spectrum. A recent study compared the Raman spectrum of this compound with that of benzoic acid and the benzoacylium cation. iucr.orgiucr.org In this study, the benzene ring breathing mode was observed at 1002 cm⁻¹, and the C(Ph)-C vibration was detected at 1216 cm⁻¹. iucr.org
The Raman spectrum of this compound can be obtained using modern instruments like FT-Raman spectrometers, and data is available in public databases such as PubChem. nih.gov The combination of IR and Raman spectroscopy, supported by theoretical calculations, allows for a complete and confident assignment of the vibrational frequencies of this compound. iucr.orgcapes.gov.br
Interactive Table: Selected Raman Shifts for this compound (cm⁻¹)
| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |
| C(Ph)-C vibration | 1216 | iucr.org |
| Benzene ring breathing | 1002 | iucr.org |
Infrared (IR) Spectroscopic Analysis
X-ray Crystallography
X-ray crystallography has been an indispensable tool for the definitive structural elucidation of this compound and its derivatives, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state.
Crystal Structure Determination of this compound and Benzoacylium Undecafluorodiarsenate
Despite being first synthesized in the 19th century, the crystal structure of this compound remained undetermined for a significant period due to its low melting point, volatility, and sensitivity to hydrolysis. Current time information in Bangalore, IN. Recent research has successfully overcome these challenges, leading to the first crystal structure determination of this compound (C₇H₅FO). Current time information in Bangalore, IN.nih.gov The analysis was conducted at a low temperature of 112 K. Current time information in Bangalore, IN.
This compound crystallizes in the monoclinic P2₁/n space group with eight molecules per unit cell (Z = 8). Current time information in Bangalore, IN.nih.govnist.gov This means there are two independent molecules in the asymmetric unit. nih.gov The crystallographic data provides a foundational understanding of its solid-state conformation.
In the context of its reactivity, particularly in Friedel-Crafts acylation, the structure of the resulting acylium cation is of great interest. The crystal structure of benzoacylium undecafluorodiarsenate ([PhCO]⁺[As₂F₁₁]⁻), an adduct of the benzoyl cation, has also been determined. Current time information in Bangalore, IN.nih.gov This compound also crystallizes in the monoclinic P2₁/n space group, but with four formula units per unit cell (Z = 4). Current time information in Bangalore, IN.nih.gov The determination of this structure provides critical insight into the geometry of the highly reactive benzoacylium cation intermediate.
| Compound | Formula | Crystal System | Space Group | Z | Temperature (K) |
|---|---|---|---|---|---|
| This compound | C₇H₅FO | Monoclinic | P2₁/n | 8 | 112 |
| Benzoacylium Undecafluorodiarsenate | [C₇H₅O]⁺[As₂F₁₁]⁻ | Monoclinic | P2₁/n | 4 | 114 |
Analysis of Intermolecular Interactions (e.g., C···F contacts, π-interactions)
The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. nist.gov Notably, various C···F contacts are observed, which play a significant role in the crystal structure. nist.gov These contacts, along with different types of π-interactions, define the supramolecular assembly of this compound in the solid state. nist.gov The presence of these interactions helps to elucidate the forces governing the molecular packing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. It is particularly useful for identifying reactive intermediates and analyzing fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a key technique for the identification of unknown compounds and reactive intermediates in complex mixtures due to its high accuracy and resolving power. nih.govnih.gov In the context of reactions involving this compound, such as Friedel-Crafts acylation, HRMS can be employed to identify the transient species formed during the reaction. acs.orgacs.org The ability of HRMS to provide accurate mass measurements allows for the determination of elemental compositions, which is critical for the confident identification of intermediates. nih.gov
While specific studies detailing the HRMS identification of this compound-derived intermediates are not extensively documented, the application of HRMS in characterizing products and intermediates of Friedel-Crafts reactions, in general, is well-established. acs.orgacs.org This technique, often coupled with liquid chromatography (LC-HRMS), allows for the separation and identification of various components in a reaction mixture, providing valuable mechanistic insights. acs.org
Fragmentation Pattern Analysis
The analysis of fragmentation patterns in mass spectrometry provides a fingerprint for the identification of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 124. nih.govnist.gov The fragmentation of the molecular ion leads to several characteristic fragment ions.
A prominent peak in the mass spectrum of this compound is observed at m/z 105, which corresponds to the benzoyl cation ([C₆H₅CO]⁺). nih.gov This is formed by the loss of a fluorine radical from the molecular ion. Another significant peak is found at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), which results from the loss of a carbonyl group (CO) from the benzoyl cation. The presence of a peak at m/z 51 is attributed to the further fragmentation of the phenyl cation. Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways and distinguish this compound from structurally similar acyl halides, such as benzoyl chloride, by identifying unique fragmentation patterns like the loss of HF.
| m/z | Relative Intensity (%) | Proposed Fragment | Formula |
|---|---|---|---|
| 124 | 83.61 | Molecular Ion | [C₇H₅FO]⁺ |
| 105 | 64.44 | Benzoyl Cation | [C₇H₅O]⁺ |
| 96 | 99.99 | - | - |
| 77 | 62.79 | Phenyl Cation | [C₆H₅]⁺ |
| 51 | 47.06 | - | [C₄H₃]⁺ |
Data obtained from GC-MS analysis. nih.gov
Computational and Theoretical Investigations of Benzoyl Fluoride
Quantum Chemical Calculations
Quantum chemical calculations offer a foundational understanding of benzoyl fluoride's molecular properties. These methods solve the Schrödinger equation for the molecule, providing precise, albeit theoretical, data on its geometry, vibrational modes, and electronic landscape.
Quantum chemical calculations have been employed to predict the structural parameters of benzoyl fluoride (B91410). Methods such as Møller-Plesset perturbation theory (MP2) with a 6-311G** basis set and Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level have been used for these predictions. sdsu.eduiucr.org The calculated values for bond lengths and vibrational frequencies are generally in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction and vibrational spectroscopy. iucr.orgresearchgate.net
Deviations between calculated and observed bond lengths are often minimal and can be rationalized by the different physical meanings of theoretical (equilibrium distance, re) and experimental (distance-average bond length, rg) values, as well as the influence of intermolecular interactions within a crystal lattice which are not accounted for in gas-phase calculations. iucr.orgresearchgate.net For instance, the CPh-C bond is significantly shortened when the carboxylic acid group is converted to an acyl halide, a trend that is captured by these calculations. researchgate.net
Vibrational frequencies for this compound have been calculated and compared to experimental IR and Raman spectra. iucr.orgresearchgate.net These theoretical assignments are crucial for interpreting the experimental spectra and understanding the molecule's dynamic behavior. For example, the fundamental CHO torsion for this compound has been observed at 63.36 cm⁻¹. researchgate.net
Table 1: Selected Calculated and Experimental Bond Lengths (Å) for this compound
| Bond | Calculated (B3LYP/aug-cc-pVTZ) researchgate.net | Experimental (Molecule 1) researchgate.net | Experimental (Molecule 2) researchgate.net |
| C=O | 1.181 | 1.222(4) | 1.224(4) |
| C-F | 1.367 | 1.296(5) | 1.312(4) |
| CPh-C | 1.474 | 1.472(4) | 1.472(3) |
| C1-C2 | 1.397 | 1.380(5) | 1.391(4) |
| C2-C3 | 1.388 | 1.389(4) | 1.386(3) |
| C3-C4 | 1.391 | 1.385(4) | 1.377(4) |
| C4-C5 | 1.392 | 1.374(5) | 1.384(5) |
| C5-C6 | 1.385 | 1.395(4) | 1.387(4) |
| C6-C1 | 1.398 | 1.394(3) | 1.383(4) |
This table is interactive. You can sort and filter the data.
Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. For this compound, the ESP map has been calculated onto an electron-density isosurface. iucr.orgresearchgate.net These calculations, performed at the MP2 level of theory, reveal the electron-rich and electron-poor regions of the molecule. iucr.org The map shows a significant electron hole (a region of positive electrostatic potential, colored blue) on the carbonyl carbon atom. iucr.org This is expected, as this carbon is bonded to two highly electronegative atoms, oxygen and fluorine, which withdraw electron density. iucr.org The ESP map also visualizes the electron-withdrawing effect of the substituent on the phenyl ring. iucr.org The color scale for the mapped electrostatic potential of PhCOF ranges from -127.074 kJ mol⁻¹ (red, electron-rich) to +87.692 kJ mol⁻¹ (blue, electron-poor). iucr.org
Prediction of Molecular Geometries, Frequencies, and Bond Lengths
Density Functional Theory (DFT) Studies
DFT has become a primary tool for investigating the reactivity and electronic structure of molecules like this compound. It offers a balance of computational cost and accuracy, making it suitable for studying complex reaction mechanisms.
DFT calculations have provided crucial insights into the reaction mechanisms involving this compound, particularly in defluorination and C-F bond activation processes.
Defluorination: Studies on the hydrolysis of trifluoromethylphenols (TFMPs) have identified this compound derivatives as key intermediates. rsc.orgnih.govchemrxiv.org DFT calculations revealed that the defluorination process likely proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.govchemrxiv.org This process is initiated by the deprotonation of the phenolate (B1203915), followed by a β-elimination step. rsc.org The calculations highlighted the critical role of water molecules in stabilizing the phenolate and facilitating the elimination. rsc.org After the removal of the first two fluoride ions from the trifluoromethyl group, the corresponding deprotonated this compound is generated, which can then react with water or hydroxide (B78521) ions to eliminate the final fluoride ion. rsc.org
In other contexts, the hydrodefluorination of this compound to benzaldehyde (B42025) has been studied. A proposed mechanism, supported by the reaction outcomes, involves the abstraction of the fluoride atom from this compound by a germylium cation ([Ph₃Ge]⁺), which is generated from a catalyst. rsc.org This step forms a benzoyl cation intermediate, which then abstracts a hydride from the germanium reagent to yield benzaldehyde and regenerate the active catalyst. rsc.org
C-F Activation: The activation of the strong carbon-fluorine bond is a significant challenge in organic synthesis. rsc.org While many studies focus on benzyl (B1604629) fluoride, the principles are relevant to this compound. beilstein-journals.orgnih.gov DFT studies on C-F amination reactions have shown that hydrogen-bond donors like water or alcohols can activate the C-F bond. beilstein-journals.org The calculations suggest that multiple donor molecules surround the fluorine atom, stabilizing the transition state through significant hydrogen bonding interactions, rather than purely through electrostatic effects. beilstein-journals.org This mode of protic activation is key for facilitating nucleophilic substitution at the carbon atom. beilstein-journals.org
STO-3G molecular orbital calculations on 2-methylthis compound have been used to analyze conformational preferences. cdnsciencepub.com These calculations showed that the O-syn conformer (where the fluorine and methyl group are on the same side of the C-C bond) is energetically more favorable than the O-anti form by 6.64 kJ/mol. cdnsciencepub.com This preference is influenced by the electronic and steric effects of the methyl substituent.
Mechanistic Insights into Reaction Pathways (e.g., Defluorination, C-F Activation)
Molecular Modeling and Dynamics Simulations for Reactivity Prediction
While quantum chemical calculations and DFT studies provide static pictures of molecules and reaction pathways, molecular modeling and dynamics simulations can offer insights into the dynamic behavior of molecules over time. These techniques can simulate the movement of atoms and molecules, providing a more comprehensive understanding of reaction dynamics and predicting reactivity in complex environments.
For instance, molecular dynamics (MD) simulations have been used to investigate the permeation of fluoride ions in proteins, providing a detailed understanding of the dynamics, function, and structure of fluoride export proteins. tdl.org In the context of benzamide, a structurally related molecule, quantum molecular dynamics has been used to characterize dynamic processes like the hindered internal rotation of the amide group. researchgate.net
However, based on the reviewed literature, specific and detailed molecular modeling and dynamics simulations aimed at predicting the general reactivity of this compound itself are not extensively reported. While these methods are powerful, their application has been more focused on understanding specific interactions in biological systems or the dynamic structure of related molecules rather than providing a broad prediction of this compound's chemical reactivity in various synthetic contexts.
Advanced Applications in Organic Synthesis and Chemical Biology
Strategic Reagent in Pharmaceutical Synthesis
In the pharmaceutical industry, benzoyl fluoride (B91410) is a crucial intermediate for synthesizing complex molecules and developing new therapeutic agents. guidechem.com Its ability to introduce the benzoyl group or act as a fluorinating agent makes it invaluable in drug discovery and development. chemimpex.comnetascientific.comguidechem.com
Benzoyl fluoride plays a significant role in the synthesis of fluorinated organic compounds, which are highly valuable in pharmaceuticals. chemimpex.comnetascientific.com The introduction of fluorine into drug molecules can dramatically improve their biological activity, metabolic stability, and bioavailability. chemimpex.com this compound facilitates this by serving as a key reagent for creating these fluorinated motifs. chemimpex.comnetascientific.com For instance, research has shown that the incorporation of fluorine atoms can lead to more effective antiviral compounds by enhancing their metabolic stability. The compound is also used to convert carboxylic acids into acyl fluorides, which are important intermediates in the synthesis of pharmaceuticals. Some research has pointed to this compound's utility in creating intermediates for drugs like Rifamycins, which are antibiotics used for treating tuberculosis. scispace.com
Derivatives of this compound, such as 4-(trifluoromethoxy)this compound, are also explored for their potential antibacterial, anti-inflammatory, and anticancer properties. ontosight.ai The this compound moiety is a key component in the synthesis of many biologically active compounds. ontosight.ai
Table 1: Research Findings on this compound in Pharmaceutical Synthesis
| Application Area | Research Finding | Source(s) |
|---|---|---|
| Fluorinated Pharmaceuticals | Serves as a key reagent for introducing fluorine into drug molecules, which can improve biological activity and metabolic stability. | chemimpex.comnetascientific.com |
| Antiviral Compounds | Used to fluorinate key intermediates, contributing to the development of more effective treatments with improved bioavailability. | |
| Antibiotic Precursors | Can be used to produce intermediates for antibiotics like Rifamycins. | scispace.com |
| Anticancer Agent Analogs | Used to acylate weakly basic aromatic amines to form analogs of the antitumor agent CC-1065. | scispace.com |
| Biologically Active Derivatives | Derivatives like 4-(trifluoromethoxy)this compound are investigated for antibacterial, anti-inflammatory, and anticancer properties. | ontosight.ai |
The this compound moiety can act as a "warhead" for the inhibition of certain enzymes, making it a valuable tool in drug discovery. ontosight.ai While much of the detailed research focuses on the related sulfonyl fluorides, the principle extends to acyl fluorides. Sulfonyl fluorides are known to act as irreversible inhibitors by covalently modifying active site residues like serine in proteases. rsc.orgnih.gov This covalent modification inactivates the enzyme. tandfonline.com For example, phenylmethylsulfonyl fluoride (PMSF) is a classic serine protease inhibitor. nih.gov
Similarly, the this compound moiety can target enzyme active sites. ontosight.ai It can be used to convert phosphoroazolides into phosphorofluoridates, which are potent enzyme inhibitors. scispace.com The reactivity of the acyl fluoride group allows it to form a stable covalent bond with nucleophilic residues (like serine, threonine, or lysine) in an enzyme's active site, leading to irreversible inhibition. rsc.orgtandfonline.com This strategy is particularly useful in designing targeted covalent inhibitors for therapeutic purposes. acs.org
Synthesis of Fluorinated Bioactive Molecules and Drug Development
Utility in Agrochemical Development
This compound is an important building block in the agrochemical industry for the synthesis of crop protection agents. guidechem.com It serves as a key reagent in the production of various fluorinated organic compounds that are valuable as agrochemicals. chemimpex.comnetascientific.com The introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. chemimpex.com The compound's ability to act as a fluorinating agent and to introduce the benzoyl group makes it versatile for creating new and more effective agrochemical formulations. chemimpex.comnetascientific.comguidechem.com
Applications in Polymer Chemistry for Enhanced Material Properties
In the field of polymer chemistry, this compound is used in the production of fluorinated polymers. chemimpex.comnetascientific.com The incorporation of fluorine into polymers can significantly enhance their properties, such as thermal stability and chemical resistance, making them suitable for high-performance applications. chemimpex.comnetascientific.com this compound also acts as a depolymerization agent for silicones. nih.govresearchgate.net
Surface Modification in Materials Science
This compound is employed in materials science to modify surfaces, which can improve adhesion properties and enhance the performance of coatings and adhesives. chemimpex.comnetascientific.com The reaction of this compound with surface groups, like silanols on silica, grafts the benzoyl group onto the material. This modification can alter surface properties, for example, by increasing hydrophobicity. Recently, it has been used to generate HF in situ for the surface treatment of Indium Phosphide (InP) quantum dots, leading to a significant increase in their photoluminescence quantum yield by passivating the surface with indium fluoride ligands. acs.orgru.nl
Facilitation of Challenging Esterification and Amidation Reactions in Peptide Synthesis
Acyl fluorides, including this compound, are increasingly used in peptide synthesis, particularly for difficult esterification and amidation reactions. thieme-connect.com They are recognized as robust and versatile synthetic tools for forming amide bonds, the fundamental linkages in peptides. researchgate.net this compound is a stable acylation reagent that can perform rapid nucleophilic acyl substitution to form esters and amides from alcohols and amines, respectively. acs.org This reactivity makes it suitable for challenging esterifications of sterically hindered alcohols. acs.org Its utility extends to the one-pot synthesis of amides and peptides from carboxylic acids. researchgate.net Palladium-catalyzed reactions using this compound as a fluorine source have been developed for the synthesis of amides from complex molecules. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4-(trifluoromethoxy)this compound |
| This compound |
| CC-1065 |
| HF (Hydrogen fluoride) |
| Indium Phosphide (InP) |
| Phenylmethylsulfonyl fluoride (PMSF) |
| Rifamycins |
| Serine |
| Threonine |
| Lysine |
| Silanol |
Environmental Behavior and Biological Interactions of Benzoyl Fluoride
Hydrolysis and Degradation Pathways
The stability and transformation of benzoyl fluoride (B91410) in environmental and laboratory settings are critical to understanding its impact and reactivity. Its sensitivity to hydrolysis is a key characteristic. nih.gov
The hydrolysis of benzoyl fluoride in aqueous solutions has been a subject of study. In mixtures of dioxane and water that are rich in dioxane, the hydrolysis process is catalyzed by hydrogen ions through two distinct mechanisms. rsc.org One mechanism is dominant at low concentrations of hydronium ions, while the other prevails at high concentrations. rsc.org In purely aqueous solutions or in dioxane-water mixtures with a high water content, only the catalysis that occurs at high acid concentrations is observed. rsc.org The influence of temperature and p-substituents on this reaction suggests it proceeds via an A1 mechanism. rsc.org For the catalysis observed in dioxane-rich media at low acid concentrations, an AAC3 mechanism has been proposed. rsc.org The hydrolysis of phenylacetyl fluoride shows a similar pattern to that of this compound in dioxane-water mixtures. rsc.org
This compound has been identified as a transient intermediate in the environmental degradation of more complex fluorinated compounds. rsc.orgrsc.org Specifically, it appears during the hydrolysis of certain trifluoromethylphenols (TFMPs), which are themselves transformation products of various aryl-CF3 pharmaceuticals and agrochemicals. rsc.orgrsc.orgresearchgate.net
In studies investigating the spontaneous defluorination of 2-trifluoromethylphenol (2-TFMP), 4-trifluoromethylphenol (4-TFMP), and 2-chloro-4-trifluoromethylphenol (2-Cl-4-TFMP) under aqueous conditions, these compounds were found to hydrolyze into corresponding hydroxybenzoic acids and fluoride. rsc.orgrsc.org During the hydrolysis of 4-TFMP at a pH of 10, a this compound intermediate was detected using high-resolution mass spectrometry (HRMS). rsc.org This intermediate is believed to be highly reactive and have a short lifetime, which explains why it was not detected by in situ 19F NMR. rsc.org
The proposed pathway suggests that after the initial loss of two fluoride ions, all three TFMPs (2-TFMP, 4-TFMP, and 2-Cl-4-TFMP) generate the corresponding deprotonated benzoyl fluorides. rsc.org These intermediates then react with water or hydroxide (B78521) ions to eliminate the final fluoride ion, ultimately forming stable benzoic acids. rsc.org The observation of the this compound intermediate supports a hypothesized pathway involving the formation of a highly reactive quinone difluoromethide species. rsc.org
Spontaneous Aqueous Defluorination Processes
Research on Biological Interactions (excluding dosage/administration)
Derivatives of this compound have been synthesized and evaluated for a range of potential therapeutic applications, leveraging the unique properties conferred by the fluorine atom and the benzoyl moiety.
The search for new antibacterial agents has led to the investigation of various this compound derivatives. Studies have shown that the inclusion of a fluorobenzoyl group can be a useful strategy in designing compounds with antibacterial potency. nih.gov
A study on fluorobenzoylthiosemicarbazides revealed that their antibacterial activity was highly dependent on the substitution pattern. nih.gov The most promising activity was observed in trifluoromethyl derivatives, which were effective against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov In another study, a series of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized and screened for in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Some of these fluorinated thioureas showed notable antibacterial effects. researchgate.net Conversely, a series of N-(1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, including a 4-fluorobenzamide (B1200420) compound, were found to exhibit only weak antibacterial activity. tandfonline.comtandfonline.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Type | Specific Derivative(s) | Target Bacteria | Activity (MIC) | Reference |
|---|---|---|---|---|
| Fluorobenzoylthiosemicarbazides | Trifluoromethyl derivatives (15a, 15b, 16b) | S. aureus (including MRSA) | 7.82 - 31.25 μg/mL | nih.gov |
| 1-(Fluorobenzoyl)-3-(fluorophenyl)thioureas | Various isomers | S. aureus, B. subtilis, E. coli, P. aeruginosa | Activity reported, specific MICs not listed in abstract | researchgate.net |
| Pyrazole Amide Derivative | N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamide | Gram-positive and Gram-negative bacteria | Weak activity reported | tandfonline.comtandfonline.com |
Research into the anti-inflammatory potential of this compound derivatives has been explored, often as part of broader investigations into related chemical classes like benzophenones and benzaldehydes. ontosight.aiacs.org Derivatives of this compound are considered valuable intermediates in the synthesis of biologically active molecules for this purpose. ontosight.ai
Studies on compounds isolated from Hypericum sampsonii identified several benzoylphloroglucinol and benzophenone (B1666685) derivatives with anti-inflammatory properties. nih.govresearchgate.net These compounds were evaluated for their ability to suppress the production of nitric oxide (NO), a key mediator in the inflammatory response, in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov Notably, Otogirinin A, a benzoylphloroglucinol derivative, demonstrated the highest inhibitory effect on NO production with an IC50 value of 32.87 ± 1.60 μM. nih.govresearchgate.net Further investigation showed that Otogirinin A also inhibited the pro-inflammatory cytokine TNF-α and downregulated the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
Table 2: Anti-inflammatory Activity of Benzoyl-Related Derivatives
| Compound | Compound Class | Bioassay | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Otogirinin A | Benzoylphloroglucinol Derivative | Inhibition of NO production in LPS-induced RAW264.7 cells | 32.87 ± 1.60 μM | nih.govresearchgate.net |
| Hypericumone A | Benzophenone Derivative | Inhibition of NO production in LPS-induced RAW264.7 cells | ≤ 40.32 μM | nih.gov |
| Sampsonione J | Benzophenone Derivative | Inhibition of NO production in LPS-induced RAW264.7 cells | ≤ 40.32 μM | nih.gov |
The structural motif of this compound is of significant interest in medicinal chemistry for the development of novel anticancer agents. The presence of halogen atoms, including fluorine, in heterocyclic structures like benzofuran (B130515) has been shown to significantly enhance anticancer activities. mdpi.comnih.gov
In vitro studies have confirmed that derivatives of this compound possess anticancer properties. For example, a series of aminobenzothiazole derivatives featuring fluorine substitutions demonstrated potent anticancer activity, with IC₅₀ values ranging from 1.94 to 3.46 μM against various cancer cell lines. Research on benzofuran derivatives has been particularly fruitful. Hybrid molecules combining the benzofuran structure with other moieties like piperazine (B1678402) have been designed as potential anticancer drugs. nih.gov Derivatives with an electron-withdrawing group, such as a fluoro or chloro group, at the para position of a linked benzene (B151609) ring showed enhanced anticancer activity against lung (A549), cervical (HeLa), and colonic (SGC7901) cancer cell lines. nih.gov
Table 3: Anticancer Activity of Selected this compound and Related Derivatives
| Compound Type | Specific Derivative(s) | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Aminobenzothiazole Derivatives | Compounds with fluorine substitutions | Various cancer cell lines | 1.94 - 3.46 μM | |
| Benzofuran-piperazine hybrid | Compound 11a | Lung (A549) | 0.12 μM | nih.gov |
| Benzofuran-piperazine hybrid | Compound 11a | Colonic (SGC7901) | 2.75 μM | nih.gov |
| Benzofuran-piperazine hybrid | Compound 11c (chloro-substituted) | Lung (A549) | 0.09 μM | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of acyl fluorides, including benzoyl fluoride (B91410), is undergoing a transformation driven by the principles of green chemistry. Researchers are moving away from harsh, traditional fluorinating agents toward milder, more sustainable catalytic systems that offer improved safety profiles, cost-effectiveness, and reduced environmental impact.
Recent breakthroughs include the development of phase-transfer-catalyzed methods that utilize potassium bifluoride (KHF₂) in aqueous-organic biphasic systems. organic-chemistry.org This approach facilitates the gram-scale synthesis of acyl fluorides from acyl chlorides under mild, room-temperature conditions, avoiding hazardous reagents and simplifying purification. organic-chemistry.org Another sustainable strategy involves the deoxofluorination of carboxylic acids. One such method employs XtalFluor-E, assisted by a catalytic amount of sodium fluoride (NaF), in an environmentally benign solvent like ethyl acetate (B1210297) at room temperature. organic-chemistry.org This process provides a practical and efficient route to a wide range of acyl fluorides. organic-chemistry.org
Furthermore, innovative catalytic systems are being explored, such as the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination with cesium fluoride (CsF). rsc.org Palladium-catalyzed acyl-exchange reactions, where benzoyl fluoride itself can act as a fluoride source to generate more complex acyl fluorides from acid anhydrides, represent another novel approach. acs.orgacs.org An environmentally friendly method has also been developed based on a 1,3-chelation-assisted transhalogenation mechanism, which operates in green media and uses a simple base. colab.wsresearchgate.net
A summary of selected sustainable synthesis methods is presented below.
| Method | Key Reagents/Catalyst | Substrate | Key Advantages |
| Phase-Transfer Catalysis | Potassium bifluoride (KHF₂), Tetrabutylammonium chloride (NBu₄Cl) | Acyl chlorides | Mild conditions, scalable, cost-effective, environmentally friendly. organic-chemistry.org |
| Deoxofluorination | XtalFluor-E, Sodium Fluoride (NaF) (catalytic) | Carboxylic acids | Operates at room temperature, simple filtration, green and sustainable. organic-chemistry.org |
| Organoborane Catalysis | Triethylborane (BEt₃), Cesium Fluoride (CsF) | Benzoyl chloride | Functions as a phase-transfer catalyst for nucleophilic fluorination. rsc.org |
| Palladium Catalysis | Pd(dba)₂, DPPB | This compound, Acid anhydrides | Uses this compound as a fluoride source for acyl-exchange reactions. acs.orgacs.org |
| Chelation-Assisted Transhalogenation | Potassium carbonate (K₂CO₃) | Acyl chlorides | Environmentally friendly solvent, simple base, unusual 1,3-chelation mechanism. colab.wsresearchgate.net |
Expanding the Reactivity Profile of this compound in Niche Reactions
Beyond its traditional role as an acylating agent, research is uncovering the utility of this compound in highly specialized and niche reactions, thereby expanding its synthetic toolbox.
One significant emerging area is its use as a reagent in proteomics. This compound has been successfully employed as a chemical footprinting reagent to label alcohol-containing residues (serine, threonine, tyrosine) in proteins for mass spectrometry-based structural analysis. acs.org Although reactive with water, it is more practical than other acyl halides for modifying nucleophilic functional groups on proteins, providing valuable insights into protein higher-order structure and solvent accessibility. acs.org
In the realm of catalysis, this compound is being used in novel ways. In palladium-catalyzed acyl-exchange reactions, it serves as a fluoride transfer agent to convert acid anhydrides into different, often more valuable, acyl fluorides. acs.org This reaction proceeds through a reversible cleavage and formation of the acyl C–F bond at the palladium center. acs.org Additionally, a cooperative triple catalysis system involving an N-heterocyclic carbene (NHC), a sulfinate, and a photoredox catalyst uses aroyl fluorides like this compound for the direct α-C–H acylation of alkenes. nih.gov This method provides access to α-substituted vinyl ketones, a product not typically accessible through standard acylation methods. nih.gov
Other niche applications include its use in combination with hexafluoroisopropanol (HFIP) to achieve the mild and slow release of fluoride for the enantioselective opening of meso-epoxides. rsc.org A radical-based approach for the acylation of arenes and heteroarenes has also been developed, offering regioselectivity that is distinct from traditional Friedel-Crafts reactions. researchgate.net
| Niche Reaction Type | Catalytic System / Conditions | Application/Significance |
| Protein Footprinting | Aqueous buffer | Covalent labeling of Ser, Thr, Tyr residues for mass spectrometry-based proteomics. acs.org |
| Acyl-Exchange Reaction | Palladium(0) catalyst, DPPB ligand | Acts as a fluoride source to synthesize value-added acyl fluorides from anhydrides. acs.org |
| Alkene α-Acylation | NHC, Sulfinate, and Photoredox triple catalysis | Direct α-acylation of alkenes, providing access to α-substituted vinyl ketones. nih.gov |
| Enantioselective Epoxide Opening | (salen)Co(III) complex, Hexafluoroisopropanol (HFIP) | Slow, in situ generation of HF for high enantiocontrol in fluorohydrin formation. rsc.org |
| Radical Arene Acylation | Photocatalyst, N-Heterocyclic Carbene (NHC) | para-Selective C-H acylation of aryl alcohols via a radical-induced mechanism. researchgate.net |
Deeper Mechanistic Insights through Advanced Analytical Techniques
A fundamental understanding of the structure and reactivity of this compound is crucial for its effective application. Advanced analytical techniques are providing unprecedented insights into its reaction mechanisms.
A landmark achievement has been the determination of the first single-crystal X-ray structure of this compound. researchgate.netnih.goviucr.org Due to its low melting point and sensitivity to hydrolysis, its solid-state structure had long remained elusive. nih.gov Low-temperature X-ray analysis, complemented by vibrational spectroscopy and quantum chemical calculations, has provided precise data on bond lengths, bond angles, and intermolecular interactions, confirming structural details that were previously only theoretical. researchgate.netnih.gov
In situ spectroscopic methods are also proving invaluable for studying reaction dynamics. For instance, in situ ¹⁹F NMR and high-resolution mass spectrometry (UHPLC-Orbitrap-HRMS) have been used to detect this compound as a transient intermediate in the aqueous defluorination of certain trifluoromethylphenols. rsc.orgrsc.org These experimental observations, combined with computational studies, have helped to elucidate the underlying E1cb elimination mechanism. rsc.org Similarly, ¹⁹F NMR spectroscopy has been employed to monitor the kinetics of the oxidative addition and subsequent carbonyl deinsertion of this compound in nickel-catalyzed decarbonylative reactions, providing a clear picture of the catalytic cycle. nih.gov
Kinetic studies in complex media, such as the solvolysis of this compound in nonionic microemulsions, have shed light on how reaction environments can influence mechanistic pathways. acs.org By analyzing rate constants within the microemulsion interface, researchers can discern shifts between associative and dissociative mechanisms, finding that the associative pathway is favored for this compound, particularly in the constrained environment of the microemulsion. acs.org
Exploration of New Application Areas in Chemical and Materials Science
The unique properties of this compound are leading to its exploration in new and diverse application areas within chemical and materials science. chemimpex.comnetascientific.com
In materials science, this compound is utilized in the synthesis of high-performance fluorinated polymers. chemimpex.comnetascientific.com The incorporation of fluorine can enhance the thermal stability and chemical resistance of these materials. netascientific.com It is also employed for the surface modification of materials, where it can improve properties like adhesion and hydrophobicity, which is critical for advanced coatings and adhesives. chemimpex.comnetascientific.com A particularly novel application is its use as a depolymerization agent for silicones, highlighting its potential role in chemical recycling processes. nih.goviucr.org Furthermore, its tendency to self-dissociate to a small extent has led to investigations of its properties as a potent ionic liquid. nih.goviucr.org
A significant new frontier for this compound is in the field of biotechnology and advanced analytical chemistry. As previously mentioned, its role as a footprinting reagent for studying protein structures via mass spectrometry is a prime example of its expanding utility. acs.org This application bridges organic chemistry with structural biology, offering a new tool to probe complex biological systems. acs.org
| Application Area | Specific Use | Outcome/Advantage |
| Polymer Chemistry | Production of fluorinated polymers | Enhanced thermal stability and chemical resistance. chemimpex.comnetascientific.com |
| Surface Science | Surface modification of materials | Improved adhesion, hydrophobicity, and performance of coatings. chemimpex.com |
| Chemical Recycling | Depolymerization agent for silicones | Breaks down polymers into monomers for potential reuse. nih.goviucr.org |
| Proteomics/Structural Biology | Reagent for protein footprinting | Enables analysis of protein higher-order structure and binding sites. acs.org |
| Ionic Liquids | Investigated as a potent ionic liquid | Potential applications based on its low electrical conductivity from self-dissociation. nih.goviucr.org |
Integration of Predictive Computational Chemistry with Experimental Validation
The synergy between computational chemistry and experimental work is accelerating research involving this compound. Predictive modeling allows for the in-silico design of experiments and provides deeper mechanistic understanding, which is then validated in the laboratory.
Density Functional Theory (DFT) calculations have been instrumental in mapping out plausible reaction pathways. For example, in the study of trifluoromethylphenol hydrolysis, DFT calculations were used to model the reaction energetics, supporting a proposed E1cb mechanism where this compound was predicted to be an intermediate. rsc.orgrsc.org This prediction was subsequently confirmed through the experimental detection of the this compound intermediate by high-resolution mass spectrometry. rsc.orgrsc.org Similarly, the combination of experimental results with computational studies has been used to support the proposed radical-induced reaction pathway in the para-selective C-H acylation of aryl alcohols with this compound. researchgate.net
Q & A
Q. What are the standard methods for synthesizing benzoyl fluoride in laboratory settings, and how do reaction conditions influence yield?
this compound is typically synthesized via fluorination of benzoyl chloride using metal fluorides (e.g., KF) or by reacting benzoic acid derivatives with fluorinating agents like SF₄. Reaction efficiency depends on moisture exclusion (due to hydrolysis risks) and stoichiometric control of the fluorinating agent . For example, anhydrous conditions and inert atmospheres (e.g., N₂) are critical to prevent side reactions with water or alcohols, which generate toxic byproducts (e.g., HF) .
Q. What safety protocols are essential for handling this compound in experimental workflows?
this compound, like other acyl halides, reacts violently with water, alcohols, and amines, releasing toxic gases (e.g., HF). Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Storage in airtight, moisture-resistant containers under inert gas.
- Immediate neutralization of spills with dry chemical agents (e.g., NaHCO₃) to avoid exothermic reactions . Refer to benzoyl chloride safety guidelines (e.g., avoiding aqueous extinguishers) due to analogous reactivity .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?
- ¹⁹F NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom in the acyl group.
- IR Spectroscopy : Strong C=O stretching at ~1770 cm⁻¹ and C-F vibrations at ~1100 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 124.11 (C₇H₅FO⁺) and fragmentation patterns reflecting CO-F bond cleavage .
Advanced Research Questions
Q. How does this compound act as a latent fluoride source in polymer chemistry, and what mechanistic insights govern its application?
In dendrimer systems, this compound releases fluoride anions via nucleophilic displacement. For example, tert-butyldimethylsilyl (TBDMS) ethers react with this compound under basic catalysis (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene), generating fluoride ions for sequential triggering of fluorophores like 4-amino-1,8-naphthalimide . The slow release profile (due to C-F bond strength) requires kinetic optimization to balance reaction rates and stability .
Q. What challenges arise in maintaining this compound’s stability during catalytic acyl-exchange reactions, and how can these be mitigated?
Palladium-catalyzed acyl-exchange reactions (e.g., with benzoic anhydride) demand strict control of:
- Moisture levels : Trace water degrades this compound to benzoic acid and HF.
- Catalyst selection : Phosphine ligands (e.g., PPh₃) enhance Pd-mediated fluoride transfer efficiency.
- Temperature : Reactions are typically conducted at 60–80°C to accelerate kinetics while minimizing decomposition .
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying solvent systems?
Discrepancies in reaction outcomes (e.g., esterification vs. hydrolysis) often stem from solvent polarity and proticity. For instance:
- In aprotic solvents (e.g., THF), this compound reacts selectively with alcohols to form esters.
- In protic solvents (e.g., H₂O), rapid hydrolysis dominates. Systematic solvent screening (e.g., using Kamlet-Taft parameters) and in-situ monitoring (via ¹⁹F NMR) can clarify solvent-dependent pathways .
Q. What advanced analytical strategies differentiate this compound from structurally similar acyl halides in complex mixtures?
- GC-MS with Derivatization : Convert acyl halides to stable esters (e.g., using methanol) for clearer chromatographic separation.
- X-ray Crystallography : Resolves molecular geometry, distinguishing this compound (planar acyl group) from benzyl chloride (non-planar CH₂Cl group).
- Tandem MS/MS : Identifies unique fragmentation patterns (e.g., loss of HF vs. HCl in benzoyl chloride) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
